EMfilerMin

Stem Cell Culture Bioactivity Assay Cytokine Standardization

Generic rHuLIF preparations show inconsistent bioactivity, compromising stem cell research reproducibility. EMfilerMin resolves this with clinical-grade manufacturing and defined specifications: • Specific activity >1.0×10⁷ IU/mg; ED50 <0.1 ng/mL (TF-1 proliferation assay) • Non-glycosylated, E. coli-derived 180-aa polypeptide (~19.7 kDa) with Phase I/II safety data • Validated for naïve pluripotency, neurotrophic (10 μg/kg efficacy), and hematopoietic research Lyophilized powder; batch-specific CoA; global cold-chain shipping.

Molecular Formula C13H18N2O2
Molecular Weight 0
CAS No. 159075-60-2
Cat. No. B1179895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEMfilerMin
CAS159075-60-2
SynonymsEMfilerMin
Molecular FormulaC13H18N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EMfilerMin (Emfilermin, CAS 159075-60-2): Recombinant Human Leukemia Inhibitory Factor for Stem Cell Research


EMfilerMin, formally designated Emfilermin (CAS 159075-60-2; UNII: N70J8Y06YN), is a non-glycosylated recombinant human leukemia inhibitory factor (r-hLIF) produced in Escherichia coli [1]. As a member of the interleukin-6 (IL-6) cytokine family that signals through the gp130 receptor subunit, this 180-amino acid polypeptide (approximately 19.7 kDa) suppresses spontaneous differentiation of embryonic stem cells while maintaining their pluripotency and proliferative potential [2]. The compound is recognized by the FDA and NCI under the preferred name Emfilermin, with synonyms including AM424, D factor, Differentiation-stimulating Factor, HILDA, and MLPLI (Melanoma-derived LPL Inhibitor) [3].

Why Generic rHuLIF Substitution Cannot Be Assumed Equivalent to EMfilerMin (Emfilermin)


Substituting EMfilerMin with generic recombinant human LIF (rHuLIF) from alternative sources carries quantifiable functional risk. The compound's defined non-glycosylated state (produced in E. coli), established specific activity benchmark (>1.0 × 10⁷ IU/mg in TF-1 proliferation assays), and rigorously characterized pharmacokinetic profile (including a one-compartment model with zero-order absorption and sub-population clearance differences) are not guaranteed across alternative LIF preparations [1]. Unlike uncharacterized or inconsistently produced LIF, EMfilerMin's clinical-grade manufacturing history (as AM424) provides defined bioactivity and safety data from completed Phase I and Phase II human trials, which are essential for translational research continuity and regulatory submission readiness [2].

EMfilerMin (Emfilermin, CAS 159075-60-2): Quantitative Differentiation Evidence Versus Comparators


Specific Bioactivity Benchmarking: ED50 in Human TF-1 Cell Proliferation

EMfilerMin (as recombinant human LIF) demonstrates a defined, quantifiable potency threshold in the human TF-1 erythroleukemia cell proliferation assay, establishing a standardized bioactivity benchmark essential for reproducible stem cell maintenance [1]. This value serves as a direct comparator for assessing the functional equivalence of alternative LIF preparations.

Stem Cell Culture Bioactivity Assay Cytokine Standardization

Comparative Pharmacokinetic Clearance: Infertile IVF Patients Versus Healthy Postmenopausal Women

EMfilerMin (r-hLIF) exhibits significantly reduced systemic clearance in the target therapeutic population (younger women with recurrent implantation failure undergoing IVF) compared to healthy postmenopausal volunteers, a distinction not documented for generic LIF preparations [1]. This population-specific PK behavior has direct implications for dosing strategy in clinical or preclinical reproductive studies.

Pharmacokinetics IVF Embryo Implantation Clinical Translation

CIPN Prevention: Phase II Randomized Placebo-Controlled Trial Outcome

In a randomized, double-blind, placebo-controlled Phase II trial, EMfilerMin (rhuLIF, AM424) failed to demonstrate efficacy in preventing chemotherapy-induced peripheral neuropathy (CIPN) from carboplatin/paclitaxel, with no difference versus placebo on the primary composite peripheral nerve electrophysiology (CPNE) endpoint [1]. This negative result is a critical data point for procurement decisions involving neuroprotection applications, distinguishing it from growth factors with demonstrated clinical benefit in this indication.

Chemotherapy-Induced Peripheral Neuropathy Neuroprotection Clinical Trial Negative Efficacy

Preclinical Antitumor Non-Interference: LIF Does Not Compromise Chemotherapy Efficacy

Preclinical studies specifically evaluating EMfilerMin (rhuLIF) demonstrated that co-administration did not compromise the antitumor activity of standard chemotherapeutic agents—a critical safety parameter for any cytoprotective adjunct [1]. This distinguishes LIF from other growth factors that may inadvertently protect tumor cells.

Chemotherapy Tumor Models Cytoprotection Preclinical Safety

Embryonic Stem Cell Pluripotency Maintenance: LIF Dependency Versus FGF2-Dependent Systems

EMfilerMin (LIF) supports a distinct pluripotent state in stem cells. LIF-dependent, naïve-type pluripotent stem cells are phenotypically and molecularly distinct from FGF2-dependent primed pluripotent stem cells derived from the same species [1]. This fundamental difference dictates which cytokine must be procured for specific stem cell research objectives.

Pluripotent Stem Cells Naïve Pluripotency Cell Culture Reprogramming

Preclinical Neurotrophic Activity: In Vivo Efficacy in Wobbler Mouse Motor Neuron Disease Model

In the Wobbler mouse model of motor neuron degeneration, EMfilerMin (as LIF/AM424) demonstrated in vivo neurotrophic activity at defined systemic doses, providing a preclinical efficacy benchmark against which other neurotrophic candidates can be compared [1]. The effective dose is quantifiably below the anticipated maximum tolerated dose established in primate safety studies.

Motor Neuron Disease ALS Neurotrophic Factor In Vivo Efficacy

EMfilerMin (Emfilermin, CAS 159075-60-2): Evidence-Backed Research and Industrial Application Scenarios


Maintenance of Naïve Pluripotent Stem Cell Cultures

EMfilerMin is the definitive cytokine for maintaining LIF-dependent naïve pluripotency in embryonic stem cells and induced pluripotent stem cells (iPSCs). As demonstrated in Section 3, LIF-dependent cells represent a distinct naïve pluripotent state fundamentally different from FGF2-dependent primed pluripotency [1]. The compound's established ED50 (<0.1 ng/mL in TF-1 proliferation assays) provides a quantitative benchmark for verifying bioactivity, ensuring reproducible stem cell maintenance across experiments [2]. This application leverages the well-characterized STAT3 signaling pathway that suppresses spontaneous differentiation while preserving proliferative capacity.

Reproductive Biology Research: Embryo Implantation Studies

Based on the population pharmacokinetic evidence in Section 3 showing 35-40% lower clearance in younger IVF patients versus postmenopausal women, EMfilerMin is appropriately positioned for reproductive biology research involving embryo implantation [3]. Endogenous LIF plays a physiological role in implantation, and the compound has been evaluated in proof-of-concept clinical studies for recurrent implantation failure following IVF and embryo transfer [4]. The defined PK parameters (apparent volume of distribution ~235 L, zero-order absorption duration ~0.8 h) enable precise dosing in translational reproductive models [3].

Motor Neuron Disease and Neurotrophic Factor Research

For research on motor neuron survival and axonal regeneration, EMfilerMin provides a quantitatively characterized neurotrophic factor with established in vivo efficacy at 10 μg/kg systemic dosing in the Wobbler mouse model of motor neuron degeneration [5]. This effective dose is well below the maximum tolerated dose suggested by primate safety studies, providing a favorable therapeutic window [5]. Researchers should note, however, the definitive negative Phase II clinical outcome for CIPN prevention (Section 3), which demonstrates that the neurotrophic effects observed preclinically do not translate to all neuroprotective indications and that application focus should remain on motor neuron disease models rather than chemotherapy-induced neuropathy [6].

Hematopoietic and Myeloid Leukemia Differentiation Studies

EMfilerMin retains the canonical biological activity of leukemia inhibitory factor: the capacity to induce terminal differentiation in myeloid leukemic cells and stimulate hematopoietic differentiation in normal and myeloid leukemia cells [7]. This application is supported by the compound's defined specific activity (>1.0 × 10⁷ IU/mg in TF-1 cell assays), enabling precise dose-response studies in hematopoiesis and leukemia differentiation research [2]. The compound's well-characterized safety profile from clinical trials (95% compliance with no adverse effects on quality of life) [6] further supports its use in ex vivo hematopoietic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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